Cas no 1447953-49-2 (6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde)

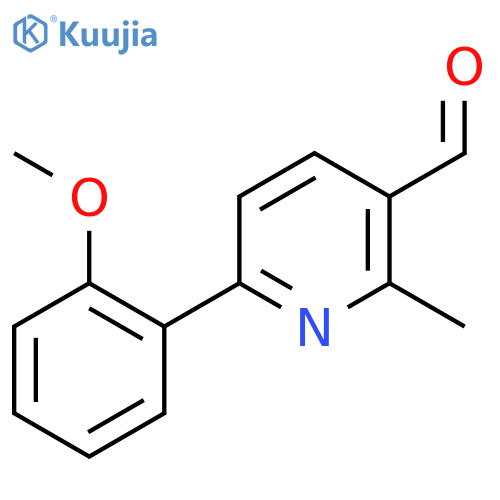

1447953-49-2 structure

商品名:6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde

CAS番号:1447953-49-2

MF:C14H13NO2

メガワット:227.258523702621

CID:5304170

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(2-Methoxyphenyl)-2-methylnicotinaldehyde

- 6-(2-Methoxy-phenyl)-2-methyl-pyridine-3-carbaldehyde

- 6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde

-

- インチ: 1S/C14H13NO2/c1-10-11(9-16)7-8-13(15-10)12-5-3-4-6-14(12)17-2/h3-9H,1-2H3

- InChIKey: NHYVJIXCMUBGNL-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1C1C=CC(C=O)=C(C)N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 257

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 39.2

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-5G |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 5g |

¥ 8,962.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-100MG |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 100MG |

¥ 910.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-500MG |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 500MG |

¥ 2,428.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-10G |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 10g |

¥ 12,295.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-250MG |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 250MG |

¥ 1,458.00 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2381-1G |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde |

1447953-49-2 | 95% | 1g |

¥ 3,636.00 | 2023-04-06 | |

| Ambeed | A532484-1g |

6-(2-Methoxyphenyl)-2-methylnicotinaldehyde |

1447953-49-2 | 98% | 1g |

$558.0 | 2024-04-23 |

6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1447953-49-2 (6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde) 関連製品

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1447953-49-2)6-(2-methoxyphenyl)-2-methylpyridine-3-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):502.0